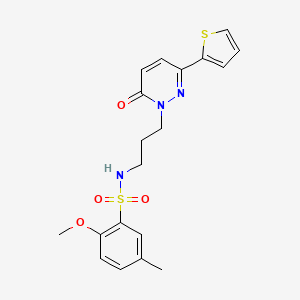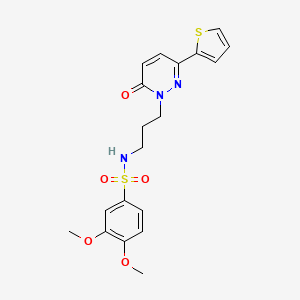
N-(3-methoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide
描述
N-(3-methoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide, commonly known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a small molecule that is used as a tool to study the physiological and biochemical effects of various compounds on the body.
作用机制
The mechanism of action of MPTP is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. MPTP has been shown to inhibit the activity of protein kinase C and tyrosine kinases, which are involved in a variety of cellular processes. Additionally, MPTP has been shown to bind to certain receptors, such as the adenosine A1 receptor, which may be involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
MPTP has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and proteins, as well as the modulation of neurotransmitter release. MPTP has been shown to inhibit the activity of protein kinase C and tyrosine kinases, which are involved in a variety of cellular processes. Additionally, MPTP has been shown to bind to certain receptors, such as the adenosine A1 receptor, which may be involved in the regulation of neurotransmitter release.
实验室实验的优点和局限性
MPTP has several advantages for use in lab experiments, including its small size and ability to bind to a variety of receptors and enzymes. Additionally, MPTP is relatively easy to synthesize and is readily available. However, MPTP also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and use the compound safely.
未来方向
There are several future directions for research on MPTP, including the development of new drugs that target the enzymes and receptors that MPTP interacts with. Additionally, further research is needed to fully understand the mechanism of action of MPTP and to identify any potential side effects or toxicity associated with the compound. Finally, MPTP may also be used in the development of new diagnostic tools or imaging agents for use in medical research.
科学研究应用
MPTP has been used in a variety of scientific research applications, including the study of various enzymes and proteins, as well as the development of new drugs. MPTP has been shown to inhibit the activity of certain enzymes, such as protein kinase C and tyrosine kinases, which are involved in a variety of cellular processes. Additionally, MPTP has been used to study the binding and activity of various ligands, such as neurotransmitters and hormones.
属性
IUPAC Name |
N-(3-methoxyphenyl)-3-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-14-6-9-18(10-7-14)29(25,26)23-20-22-16(13-28-20)8-11-19(24)21-15-4-3-5-17(12-15)27-2/h3-7,9-10,12-13H,8,11H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDAPIZOTADVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide](/img/structure/B3206541.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide](/img/structure/B3206552.png)








